molecular formula C9H12N2 B8687266 6-Cyclopropyl-4-methylpyridin-3-amine

6-Cyclopropyl-4-methylpyridin-3-amine

Cat. No. B8687266
M. Wt: 148.20 g/mol
InChI Key: NPRIQHOZLOUQHB-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To a solution of 2-cyclopropyl-4-methyl-5-nitropyridine (201 mg, 0.96 mmol) in MeOH (5 mL) were added 3N aqueous HCl (9.6 mL, 28.8 mmol) and Zn powder (376 mg, 5.75 mmol). The mixture was stirred 18 h at RT. The solution was neutralized with a sat. aq. NaHCO3 solution and extracted with CH2Cl2 (3×). The combined organics were dried (Phase Separator) and concentrated under reduced pressure. MS (LC-MS): 149 [M+H]+, tR (HPLC conditions c): 2.22 min.
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
376 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[C:8]([CH3:10])[C:7]([N+:11]([O-])=O)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.Cl.C([O-])(O)=O.[Na+]>CO.[Zn]>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:11])=[C:8]([CH3:10])[CH:9]=2)[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
201 mg
Type
reactant
Smiles
C1(CC1)C1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
9.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
376 mg
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
CUSTOM
Type
CUSTOM
Details
The combined organics were dried (Phase Separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
2.22 min.
Duration
2.22 min

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C1(CC1)C1=CC(=C(C=N1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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